molecular formula C14H8O6 B13130771 1,2,4,6-Tetrahydroxyanthraquinone

1,2,4,6-Tetrahydroxyanthraquinone

Cat. No.: B13130771
M. Wt: 272.21 g/mol
InChI Key: YDYZHFGRMQZMHP-UHFFFAOYSA-N
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Description

1,2,4,6-Tetrahydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O6. It is a tetrahydroxy derivative of anthraquinone, characterized by the presence of four hydroxyl groups at the 1, 2, 4, and 6 positions on the anthracene ring system. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,6-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of 1,2,4,6-tetrahydroxyanthracene using strong oxidizing agents such as fuming sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 1,2,4,6-tetrahydroxyanthracene-9,10-dione often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced chemical engineering techniques to maintain consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Fuming sulfuric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

1,2,4,6-Tetrahydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

Similar Compounds

    1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin): Similar structure but different hydroxyl group positions.

    1,3,6,8-Tetrahydroxyanthracene-9,10-dione: Another isomer with hydroxyl groups at different positions.

    1,2,5,6-Tetrahydroxyanthracene-9,10-dione: Differently substituted tetrahydroxyanthracene

Uniqueness

1,2,4,6-Tetrahydroxyanthracene-9,10-dione is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and biological properties. This arrangement influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H8O6

Molecular Weight

272.21 g/mol

IUPAC Name

1,2,4,6-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O6/c15-5-1-2-6-7(3-5)13(19)10-8(16)4-9(17)14(20)11(10)12(6)18/h1-4,15-17,20H

InChI Key

YDYZHFGRMQZMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O

Origin of Product

United States

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